molecular formula C6H16Cl2N2O2 B12413805 D-Lysine-d4 (dihydrochloride)

D-Lysine-d4 (dihydrochloride)

Cat. No.: B12413805
M. Wt: 223.13 g/mol
InChI Key: JBBURJFZIMRPCZ-AYBNVTFNSA-N
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Description

D-Lysine-d4 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its utility in various scientific research applications. This compound is particularly valuable in the fields of pharmacokinetics, drug metabolism, and mass spectrometry due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Lysine-d4 (dihydrochloride) involves the deuteration of D-Lysine. This process typically includes the following steps:

Industrial Production Methods: Industrial production of D-Lysine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .

Scientific Research Applications

D-Lysine-d4 (dihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for quantifying lysine and its derivatives.

    Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for studying protein dynamics and interactions.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of lysine-containing drugs.

    Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .

Comparison with Similar Compounds

Comparison:

    Isomeric Form: D-Lysine-d4 (dihydrochloride) is the D-isomer, while L-Lysine-d4 (dihydrochloride) is the L-isomer. The DL-Lysine-4,4,5,5-d4 (dihydrochloride) contains both isomers.

    Applications: D-Lysine-d4 (dihydrochloride) is often preferred in studies requiring the D-isomer, while L-Lysine-d4 (dihydrochloride) is used for studies involving the L-isomer.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

223.13 g/mol

IUPAC Name

(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;;

InChI Key

JBBURJFZIMRPCZ-AYBNVTFNSA-N

Isomeric SMILES

[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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